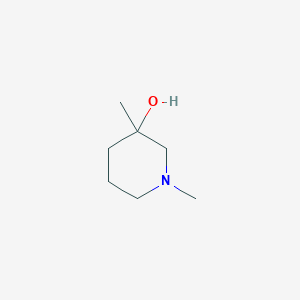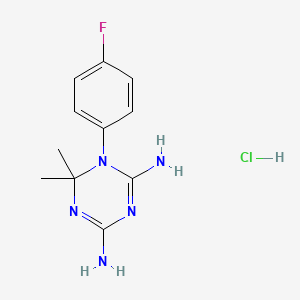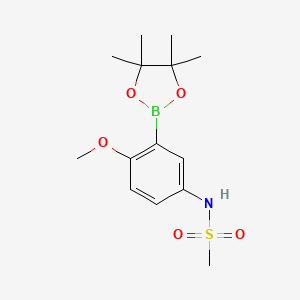
(S)-2-Amino-6-((S)-2-hydroxypropanamido)hexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N6-((S)-2-HYDROXYPROPANOYL)-L-LYSINE is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is a derivative of lysine, an essential amino acid, and features a hydroxypropionyl group attached to the nitrogen atom at the sixth position of the lysine molecule. Its structure and functional groups make it a valuable subject for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N6-((S)-2-HYDROXYPROPANOYL)-L-LYSINE typically involves the reaction of L-lysine with (S)-2-hydroxypropanoic acid under specific conditions. The process may include the use of protecting groups to ensure selective modification of the lysine molecule. Common reagents used in the synthesis include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of N6-((S)-2-HYDROXYPROPANOYL)-L-LYSINE may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
N6-((S)-2-HYDROXYPROPANOYL)-L-LYSINE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophiles such as alkyl halides can react with the amino group in the presence of a base.
Major Products Formed
Oxidation: Formation of N6-((S)-2-OXO-PROPANOYL)-L-LYSINE.
Reduction: Regeneration of N6-((S)-2-HYDROXYPROPANOYL)-L-LYSINE.
Substitution: Formation of N6-((S)-2-HYDROXYPROPANOYL)-N-ALKYL-L-LYSINE derivatives.
科学的研究の応用
N6-((S)-2-HYDROXYPROPANOYL)-L-LYSINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein modification and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized materials and biochemical assays.
作用機序
The mechanism by which N6-((S)-2-HYDROXYPROPANOYL)-L-LYSINE exerts its effects involves its interaction with specific molecular targets. The hydroxypropionyl group can form hydrogen bonds and interact with active sites of enzymes, influencing their activity. This compound can also participate in metabolic pathways, affecting cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
N6-ACETYL-L-LYSINE: Similar structure but with an acetyl group instead of a hydroxypropionyl group.
N6-METHYL-L-LYSINE: Features a methyl group at the sixth position.
N6-SUCCINYL-L-LYSINE: Contains a succinyl group at the sixth position.
Uniqueness
N6-((S)-2-HYDROXYPROPANOYL)-L-LYSINE is unique due to the presence of the hydroxypropionyl group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions and modifications that are not possible with other similar compounds.
特性
分子式 |
C9H18N2O4 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC名 |
(2S)-2-amino-6-[[(2S)-2-hydroxypropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C9H18N2O4/c1-6(12)8(13)11-5-3-2-4-7(10)9(14)15/h6-7,12H,2-5,10H2,1H3,(H,11,13)(H,14,15)/t6-,7-/m0/s1 |
InChIキー |
TVFTZQHBUQYHFH-BQBZGAKWSA-N |
異性体SMILES |
C[C@@H](C(=O)NCCCC[C@@H](C(=O)O)N)O |
正規SMILES |
CC(C(=O)NCCCCC(C(=O)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


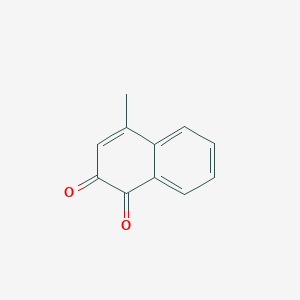
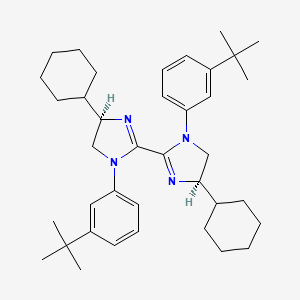

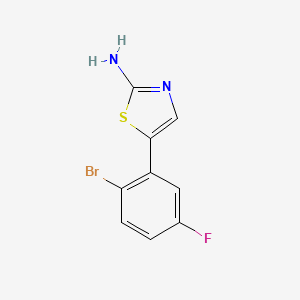

![5-(Benzyloxy)bicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14015743.png)
![1-Bromo-4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzene](/img/structure/B14015747.png)
![2-BenZyl 6-t-butyl 2,6-diaZaspiro[3.5]nonane-2,6-dicarboxylate](/img/structure/B14015755.png)
![3-[2-(Prop-2-en-1-yloxy)ethoxy]propanenitrile](/img/structure/B14015759.png)
